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molecular formula C11H11F3O3 B598842 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one CAS No. 1204737-93-8

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one

Cat. No. B598842
M. Wt: 248.201
InChI Key: NYFNJYJWOHQAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754742B2

Procedure details

Stir 1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one (1460 g, 3.07 mol) in dimethyl sulfide (8 L, 108.81 mol), treat with methanesulfonic acid (2.5 L, 38.13 mol), then gently reflux overnight. Cool mixture to 33° C. and treat with cracked ice (˜6 Kg) at such a rate as to keep the mixture below reflux. Transfer mixture to a separatory funnel, separate layers, and extract water layer with ethyl acetate (6 L). Wash organic layers with water (4 L), saturated sodium chloride solution (4 L), dry with magnesium sulfate, filter, and evaporate to a brown solid. Re-crystallize the solid from toluene (4 L) to afford 527 g of 1-(2,4-dihydroxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one as a tan solid (3 crops). The filtrate is concentrated to 380 g of a black gritty oil and filtered through a pad of silica gel to provide 216 g of a yellow solid, which is re-crystallized from toluene to afford 69 g of additional material. All lots are combined to provide the title compound (596 g, 78% yield): HPLC Rt=4.98 min; 1H NMR (DMSO-d6) δ 14.15 (s, 1H), 11.70 (s, 1H), 8.06 (d, J=8.0 Hz, 1H), 6.57 (d, J=8.0 Hz, 1H), 3.62 (hept, J=8.0 Hz, 1H), 1.11 (d, J=8.0 Hz, 6H); 19F NMR (DMSO-d6) δ-54.50; MS (m/z): 249.0 (M+1).
Name
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one
Quantity
1460 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([C:15]([F:18])([F:17])[F:16])=[C:13]([O:19]CC2C=CC=CC=2)[CH:12]=[CH:11][C:10]=1[C:27](=[O:31])[CH:28]([CH3:30])[CH3:29])C1C=CC=CC=1.CSC.CS(O)(=O)=O>>[OH:8][C:9]1[C:14]([C:15]([F:16])([F:17])[F:18])=[C:13]([OH:19])[CH:12]=[CH:11][C:10]=1[C:27](=[O:31])[CH:28]([CH3:29])[CH3:30]

Inputs

Step One
Name
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one
Quantity
1460 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1C(F)(F)F)OCC1=CC=CC=C1)C(C(C)C)=O
Name
Quantity
8 L
Type
reactant
Smiles
CSC
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
ice
Quantity
6 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
33 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gently reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
below reflux
CUSTOM
Type
CUSTOM
Details
Transfer mixture to a separatory funnel, separate layers
EXTRACTION
Type
EXTRACTION
Details
extract water layer with ethyl acetate (6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layers with water (4 L), saturated sodium chloride solution (4 L), dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to a brown solid

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1C(F)(F)F)O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 527 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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